molecular formula C19H19NO3 B068894 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 175205-30-8

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B068894
M. Wt: 309.4 g/mol
InChI Key: FCKXLIVUBCYENE-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, abbreviated as IBPNP, is a chemical compound with a wide range of potential applications. It is a nitroalkene that has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. IBPNP has been studied extensively for its potential therapeutic and industrial applications, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Scientific Research Applications

Environmental Occurrence and Analysis

Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.

Photosensitive Applications

The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.

Degradation Studies

Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" in various environmental contexts Yokoyama, 2015.

Environmental and Human Health Impacts

Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.

properties

IUPAC Name

(E)-1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKXLIVUBCYENE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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